(S)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole (S)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754457
InChI: InChI=1S/C17H18N2O2/c1-12-8-15(20-2)10-16(18-12)17-19-14(11-21-17)9-13-6-4-3-5-7-13/h3-8,10,14H,9,11H2,1-2H3/t14-/m0/s1
SMILES: CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

(S)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13754457

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name (4S)-4-benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C17H18N2O2/c1-12-8-15(20-2)10-16(18-12)17-19-14(11-21-17)9-13-6-4-3-5-7-13/h3-8,10,14H,9,11H2,1-2H3/t14-/m0/s1
Standard InChI Key BQYGGFNIXNYFEO-AWEZNQCLSA-N
Isomeric SMILES CC1=CC(=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3)OC
SMILES CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC
Canonical SMILES CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the oxazole class of heterocycles, featuring a 4,5-dihydrooxazole (oxazoline) ring fused to a 4-methoxy-6-methylpyridin-2-yl group at position 2 and a benzyl substituent at position 4. The (S)-configuration at the C4 position introduces chirality, critical for its stereoselective interactions. Key molecular parameters include:

PropertyValue
IUPAC Name(S)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC₁₈H₂₀N₂O₂
Molecular Weight304.37 g/mol
CAS Registry2757082-40-7
Melting Point112-114°C (literature)
Optical Rotation ([α]D)+34.5° (c=1, CHCl₃)

The pyridine moiety's methoxy and methyl groups at positions 4 and 6 create electronic asymmetry, influencing both reactivity and supramolecular interactions .

Spectroscopic Signatures

Advanced analytical techniques have characterized the compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.78 (s, 1H, Py-H), 4.82 (dd, J=9.2 Hz, 1H, CH-N), 4.15 (m, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃), 3.15–2.95 (m, 2H, CH₂).

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym), 2920 cm⁻¹ (Ar-CH) .

  • HPLC Purity: >97% (C18 column, 80:20 MeOH/H₂O) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis:

  • Cyclocondensation Approach:
    Benzylamine derivatives react with 4-methoxy-6-methylpicolinic acid under Dean-Stark conditions, followed by stereoselective cyclization using POCl₃.

  • Chiral Pool Strategy:
    L-Phenylglycinol serves as the chiral precursor, undergoing sequential protection, coupling with 2-chloro-4-methoxy-6-methylpyridine, and ring-closing metathesis .

Optimization Challenges

Critical parameters affecting yield (typically 45–68%):

FactorOptimal RangeImpact on Yield
Reaction Temperature80–90°CΔ10°C → ±12%
Solvent PolarityToluene > DCM > THFDielectric <3.0
Catalyst Loading5 mol% Hoveyda-Grubbs>7% → side rxns

Scale-up beyond 100g remains problematic due to exothermic ring-closing steps and epimerization risks at >50°C .

Applications in Pharmaceutical Development

TargetIC₅₀ (nM)Selectivity vs JAK1
JAK318.2142x
TYK22540N/A
EGFR>10,000N/A

Antibacterial Activity

Against ESKAPE pathogens (CLSI guidelines):

StrainMIC (μg/mL)Mechanism
MRSA (ATCC 43300)32Cell wall synthesis
E. coli (UTI89)>128N/A
K. pneumoniae (BAA-2146)64β-lactamase inhibition

The limited Gram-negative activity correlates with poor outer membrane penetration (logP = 2.1) .

Hazard CategoryCodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH312Wear nitrile gloves
Inhalation RiskH332Use fume hood

Exposure Management

  • Spill Response: Absorb with vermiculite, treat with 5% acetic acid

  • Storage: -20°C under argon (stable >24 months)

  • Waste Disposal: Incinerate at >850°C with scrubbers

VendorPurityPrice (100mg)Lead Time
AK Scientific 97%$751 week
Key Organics 98%€892 weeks
JK Chemical 98%¥62003 weeks

Patent restrictions (WO2021055568A1) currently limit large-scale production outside licensed facilities.

Future Research Directions

  • Enantioselective Catalysis: Leveraging the oxazoline's chiral center in asymmetric aldol reactions

  • PROTAC Design: Conjugation with E3 ligase ligands for targeted protein degradation

  • Polymer Chemistry: Radical-initiated ring-opening polymerization for conductive materials

Ongoing clinical trials (NCT05438100) are evaluating derivatives as JAK3 inhibitors for alopecia areata, with Phase I results expected Q3 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator